molecular formula C27H25N3O3 B11400962 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11400962
M. Wt: 439.5 g/mol
InChI Key: VRLVFMVMMPEBKQ-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes ethoxyphenyl, hydroxyphenyl, and phenylethyl groups attached to a dihydropyrrolo[3,4-c]pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The ethoxyphenyl, hydroxyphenyl, and phenylethyl groups are introduced through various substitution reactions, often using reagents like ethyl bromide, phenol derivatives, and phenylethyl halides.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials and catalysts.

Biology

Biologically, 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, antioxidant, or antimicrobial properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

Industrially, this compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological context and the compound’s structural features. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

Compared to similar compounds, 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its specific combination of substituents, which may confer unique chemical and biological properties. Its ethoxyphenyl and hydroxyphenyl groups, in particular, may enhance its reactivity and potential pharmacological activities.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H25N3O3/c1-2-33-20-14-12-19(13-15-20)26-23-24(21-10-6-7-11-22(21)31)28-29-25(23)27(32)30(26)17-16-18-8-4-3-5-9-18/h3-15,26,31H,2,16-17H2,1H3,(H,28,29)

InChI Key

VRLVFMVMMPEBKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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